molecular formula C10H15O4- B12610335 3-(Ethoxycarbonyl)hept-6-enoate CAS No. 917955-70-5

3-(Ethoxycarbonyl)hept-6-enoate

Cat. No.: B12610335
CAS No.: 917955-70-5
M. Wt: 199.22 g/mol
InChI Key: FSTARWIWUCAIEH-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)hept-6-enoate is an organic compound with a molecular structure that includes an ethoxycarbonyl group attached to a hept-6-enoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)hept-6-enoate typically involves the esterification of hept-6-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)hept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

3-(Ethoxycarbonyl)hept-6-enoate is extensively used as a building block in organic synthesis. Its ability to undergo esterification and substitution reactions makes it valuable for constructing complex organic molecules. For instance, it can be transformed into various derivatives that exhibit biological activity or serve as precursors for pharmaceuticals.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit anti-cancer properties. A study demonstrated that certain derivatives showed significant anti-proliferative activity against cancer cell lines, suggesting a pathway for developing new anticancer agents .

Case Study: Anti-Cancer Activity
A series of derivatives synthesized from this compound were tested against HL60 (promyelocytic leukaemia) and HCT116 (human colon carcinoma) cell lines. The results indicated that some compounds reduced cell viability significantly at low concentrations, highlighting the compound's potential in cancer therapy .

Agrochemicals

In the field of agriculture, this compound is investigated for its role in developing agrochemicals. Its derivatives may serve as herbicides or pesticides, contributing to crop protection strategies. The compound's structural features allow for modifications that can enhance biological activity against pests.

Material Science

The compound is also explored for its applications in materials science, particularly in the synthesis of polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)hept-6-enoate involves its interaction with various molecular targets and pathways. The ethoxycarbonyl group can participate in nucleophilic addition reactions, while the double bond in the hept-6-enoate backbone can undergo electrophilic addition. These interactions enable the compound to modify the structure and function of target molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Ethoxycarbonyl)isoquinolinium salts: These compounds share the ethoxycarbonyl group but have a different core structure.

    3,3-diethoxypropyl 2-methylprop-2-enoate: Similar in having an ethoxycarbonyl group, but with variations in the backbone structure.

Uniqueness

3-(Ethoxycarbonyl)hept-6-enoate is unique due to its specific combination of an ethoxycarbonyl group and a hept-6-enoate backbone. This structural arrangement imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research.

Biological Activity

3-(Ethoxycarbonyl)hept-6-enoate, a compound with significant potential in various biological applications, is characterized by its unique chemical structure and reactivity. This article delves into its biological activity, synthesis methods, and relevant research findings.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C10H16O3
Molecular Weight 184.24 g/mol
IUPAC Name This compound

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential therapeutic effects, including:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, a study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research has suggested that this compound may possess anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines when cells were treated with this compound .
  • Cytotoxicity : The compound has been tested for cytotoxic effects on cancer cell lines. Results indicated that it induces apoptosis in certain types of cancer cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Interaction with Cellular Receptors : The compound may bind to specific receptors involved in inflammatory pathways.
  • Inhibition of Enzymatic Activity : It could inhibit enzymes responsible for the synthesis of inflammatory mediators.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Study : A study conducted on various strains of bacteria found that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli, indicating strong antimicrobial activity .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant decrease in paw swelling compared to controls, suggesting its potential as an anti-inflammatory agent .
  • Cancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Heptenoic Acid Derivative : Starting from heptanoic acid, an ethoxycarbonyl group is introduced through esterification.
  • Elimination Reaction : A dehydration step is performed to form the hept-6-enoyl structure.

Properties

CAS No.

917955-70-5

Molecular Formula

C10H15O4-

Molecular Weight

199.22 g/mol

IUPAC Name

3-ethoxycarbonylhept-6-enoate

InChI

InChI=1S/C10H16O4/c1-3-5-6-8(7-9(11)12)10(13)14-4-2/h3,8H,1,4-7H2,2H3,(H,11,12)/p-1

InChI Key

FSTARWIWUCAIEH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CCC=C)CC(=O)[O-]

Origin of Product

United States

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